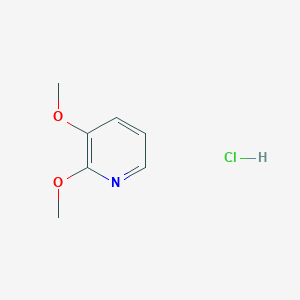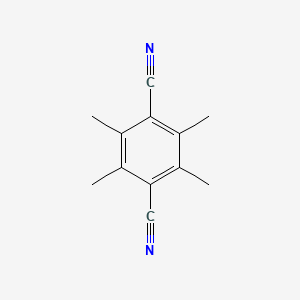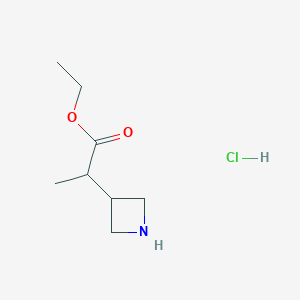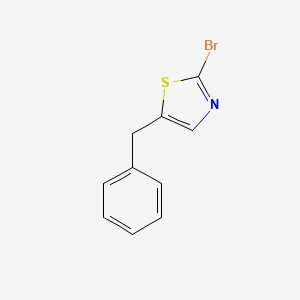
2,3-Dimethoxypyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxypyridine hydrochloride is a chemical compound with the molecular formula C7H10ClNO2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethoxypyridine hydrochloride can be synthesized using maltol as a starting material. The synthesis involves several steps, including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . The reaction conditions typically involve the use of sodium hydroxide, dimethyl phosphate, and dichloromethane, among other reagents .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as described above. The process is optimized to achieve high yield and purity, with the use of cost-effective raw materials and efficient reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, dimethyl phosphate, and dichloromethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidation products, while substitution reactions can produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxypyridine hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a biochemical reagent, influencing various biological processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethoxypyridine hydrochloride can be compared with other similar compounds, such as:
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: This compound is used as a precursor in the synthesis of pantoprazole sodium and has similar chemical properties.
2,6-Dimethoxypyridine: Another derivative of pyridine with methoxy groups at the 2 and 6 positions, used in organic synthesis.
3,5-Dimethoxypyridine: A compound with methoxy groups at the 3 and 5 positions, also used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H10ClNO2 |
|---|---|
Molekulargewicht |
175.61 g/mol |
IUPAC-Name |
2,3-dimethoxypyridine;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-9-6-4-3-5-8-7(6)10-2;/h3-5H,1-2H3;1H |
InChI-Schlüssel |
PYZFRQZDCNGXMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC=C1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)

![Ethyl5-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13028911.png)
![Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13028912.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13028928.png)

![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028942.png)
